4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 3-methoxybenzaldehyde with an appropriate nitrile source under acidic or basic conditions. One common method is the cyclization of 3-methoxyphenylacetonitrile with an amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole compounds.
Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, solvents like dichloromethane or toluene.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties.
Scientific Research Applications
4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
4-(3-Methoxyphenyl)-1H-pyrrole-3-methanol: Contains a methanol group instead of a carbonitrile group.
4-(3-Methoxyphenyl)-1H-pyrrole-3-amine: Features an amine group in place of the carbonitrile group.
Uniqueness: The presence of the carbonitrile group in 4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile imparts unique chemical properties, such as increased reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
87388-17-8 |
---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-15-11-4-2-3-9(5-11)12-8-14-7-10(12)6-13/h2-5,7-8,14H,1H3 |
InChI Key |
REDKIZXYXHVUHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CNC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.